

Spectroscopic Profile of 2-Aminobenzanilide: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminobenzanilide

Cat. No.: B1266236

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Introduction

2-Aminobenzanilide, also known as N-phenylanthranilamide, is an organic compound with the chemical formula $C_{13}H_{12}N_2O$. It serves as a valuable building block in the synthesis of various heterocyclic compounds and is of interest to researchers in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Aminobenzanilide**, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data

The structural and electronic environment of **2-Aminobenzanilide** gives rise to a unique spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **2-Aminobenzanilide** is characterized by signals in the aromatic region, as well as distinct resonances for the amine and amide protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.6 - 7.0	Multiplet	9H	Aromatic protons (C ₆ H ₅ and C ₆ H ₄)
~ 5.5 - 4.5	Broad Singlet	2H	-NH ₂ (Amino group)
~ 8.0 - 9.0	Broad Singlet	1H	-NH- (Amide group)

Note: The chemical shifts of the -NH₂ and -NH- protons are concentration and solvent dependent and may exchange with D₂O.

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)	Assignment
~ 168	C=O (Amide carbonyl)
~ 148	Aromatic C-NH ₂
~ 138	Aromatic C-NH
~ 132 - 116	Aromatic CH
~ 115	Aromatic C (quaternary)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The data for **2-Aminobenzanilide**, typically acquired as a solid sample, reveals characteristic absorptions for the amine, amide, and aromatic moieties. For a closely

related compound, 2-amino-N-(4-methylphenyl)benzamide, specific N-H and C=O stretching frequencies have been reported.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3465 - 3360	Strong, Sharp	N-H stretch (asymmetric and symmetric, -NH ₂)
~ 3270	Medium, Broad	N-H stretch (-NH-)
~ 3050	Medium	Aromatic C-H stretch
~ 1637	Strong, Sharp	C=O stretch (Amide I band)
~ 1580	Medium	N-H bend (Amide II band) / C=C stretch (aromatic)
~ 1520	Medium	C=C stretch (aromatic)
~ 1290	Medium	C-N stretch
~ 750	Strong	Aromatic C-H bend (ortho-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of **2-Aminobenzanilide** is 212.25 g/mol .[2] Mass spectrometric analysis typically shows a molecular ion peak corresponding to this mass. For aromatic amides, a common fragmentation pattern involves the cleavage of the N-CO bond, leading to a resonance-stabilized benzoyl cation, which can further fragment with the loss of CO to form a phenyl cation.[3]

m/z	Relative Intensity (%)	Assignment
212	Moderate	[M] ⁺ (Molecular ion)
120	High	[C ₇ H ₆ NO] ⁺ (Benzoyl cation fragment)
92	High	[C ₆ H ₆ N] ⁺ (Anilino fragment)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation fragment)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Aminobenzanilide**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

- The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
- For ¹³C NMR, the spectral width is set to approximately 220 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
- The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **2-Aminobenzanilide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet press.
- Apply pressure to form a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first.
- The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded.
- The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

- A small amount of the solid **2-Aminobenzanilide** is placed in a capillary tube.
- The capillary tube is introduced into the mass spectrometer via a direct insertion probe.

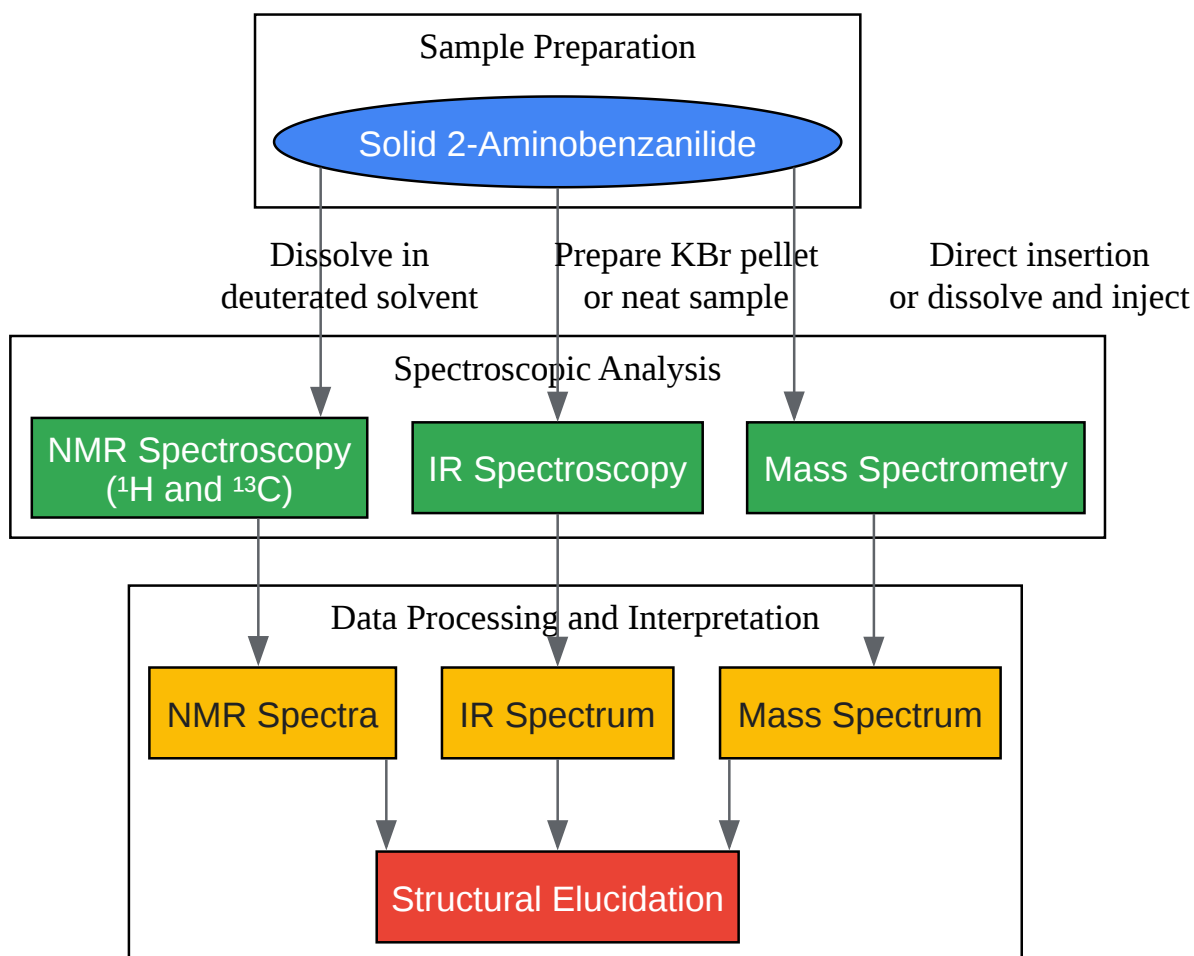
Instrumentation and Data Acquisition:

- The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source.

- The sample is heated to induce vaporization, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **2-Aminobenzanilide**.



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Caption: General workflow for spectroscopic analysis of **2-Aminobenzanilide**.

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